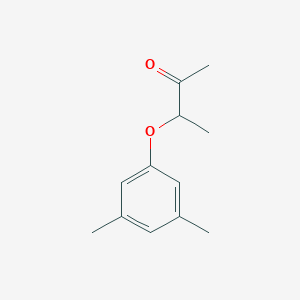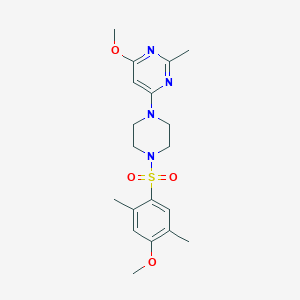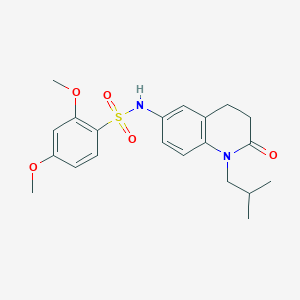![molecular formula C7H14ClNO3 B2689544 2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride CAS No. 2287286-73-9](/img/structure/B2689544.png)
2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The IUPAC name for this compound is “2-(5-(aminomethyl)tetrahydrofuran-3-yl)acetic acid hydrochloride”. The InChI code is "1S/C7H13NO3.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H" . This suggests that the compound contains a tetrahydrofuran ring with an aminomethyl group at the 5-position and an acetic acid group at the 2-position.Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.65 . It appears as a powder at room temperature . The compound is a hydrochloride salt .科学的研究の応用
Crystal Structure and Synthesis Applications
Crystal Structure Analysis : The study of crystal structures, such as the analysis of fluroxypyr, a pyridine herbicide, helps in understanding the intermolecular interactions and three-dimensional network of molecules, which can be crucial for designing more effective herbicides with improved environmental compatibility (Park et al., 2016).
Synthesis and Characterization : Research on the synthesis and characterization of amino acid derivatives, as seen in the production of Schiff base ligand from [1-(aminomethyl)cyclohexyl]acetic acid, contributes to the development of compounds with potential antioxidant and enzyme inhibitory activities, highlighting its significance in medicinal chemistry and drug design (Ikram et al., 2015).
Biochemical and Medicinal Chemistry Applications
Enzymatic Activity Inhibition : The selective inhibition of xanthine oxidase by zinc complexes derived from amino acid-based Schiff base ligands underscores the potential of these compounds in treating diseases associated with oxidative stress and hyperuricemia, such as gout (Ikram et al., 2015).
Anticancer Agent Synthesis : The development of compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, and their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, provide insights into new avenues for anticancer drug development, showcasing the application of amino acid derivatives in creating potent therapeutic agents (Temple et al., 1983).
Environmental and Material Science Applications
- Corrosion Inhibition : Amino acid derivatives have been explored as eco-friendly corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating high efficiency and contributing to the development of safer and more sustainable materials for industrial applications (Yadav et al., 2014).
Analytical Chemistry Applications
- High-Performance Liquid Chromatography : The use of 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) for the determination of amines by high-performance liquid chromatography with fluorescence detection illustrates the role of amino acid derivatives in enhancing analytical methodologies for the sensitive and selective analysis of biological and environmental samples (You et al., 2006).
Safety And Hazards
特性
IUPAC Name |
2-[5-(aminomethyl)oxolan-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUGJPTZIHBFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2689464.png)
![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)

![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)


![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2689482.png)
![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)